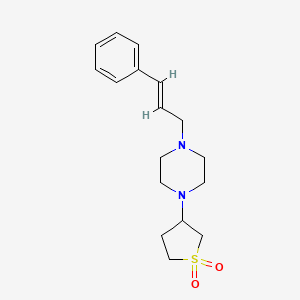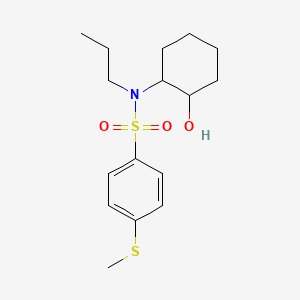
1-(1,1-dioxidotetrahydro-3-thienyl)-4-(3-phenyl-2-propen-1-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-dioxidotetrahydro-3-thienyl)-4-(3-phenyl-2-propen-1-yl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
The mechanism of action of 1-(1,1-dioxidotetrahydro-3-thienyl)-4-(3-phenyl-2-propen-1-yl)piperazine involves the inhibition of bacterial and fungal cell wall synthesis. This compound binds to specific enzymes involved in cell wall synthesis, leading to the disruption of the cell wall and subsequent cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has minimal toxicity to mammalian cells, making it a potential candidate for the development of new antibiotics and antifungal agents. This compound has also been found to have anti-inflammatory properties, which may have potential therapeutic applications in the treatment of various inflammatory disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(1,1-dioxidotetrahydro-3-thienyl)-4-(3-phenyl-2-propen-1-yl)piperazine in lab experiments include its high yield and purity, as well as its potential applications in the development of new antibiotics and antifungal agents. However, one limitation of using this compound is that it may not be effective against all types of bacteria and fungi.
Future Directions
There are several future directions for research involving 1-(1,1-dioxidotetrahydro-3-thienyl)-4-(3-phenyl-2-propen-1-yl)piperazine. One potential direction is the development of new antibiotics and antifungal agents based on this compound. Another potential direction is the investigation of the anti-inflammatory properties of this compound and its potential therapeutic applications in the treatment of various inflammatory disorders. Additionally, further studies are needed to determine the effectiveness of this compound against different types of bacteria and fungi.
Synthesis Methods
The synthesis of 1-(1,1-dioxidotetrahydro-3-thienyl)-4-(3-phenyl-2-propen-1-yl)piperazine involves the reaction between 3-phenyl-2-propenal and 1-(1,1-dioxidotetrahydro-3-thienyl)piperazine in the presence of a catalyst. This reaction results in the formation of the desired compound with high yield and purity.
Scientific Research Applications
1-(1,1-dioxidotetrahydro-3-thienyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been extensively studied for its potential applications in various fields of research. This compound has been found to have significant antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents.
properties
IUPAC Name |
3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]thiolane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c20-22(21)14-8-17(15-22)19-12-10-18(11-13-19)9-4-7-16-5-2-1-3-6-16/h1-7,17H,8-15H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKWYLSIYFRMBX-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2CCN(CC2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CS(=O)(=O)CC1N2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-6-propyl-4-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5422347.png)
![4-[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5422353.png)


![N-(5-methyl-2-pyridinyl)-6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5422369.png)
![N-[1-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B5422377.png)
![5-{4-[3-(2-sec-butylphenoxy)propoxy]-3-chloro-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5422381.png)
![1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-[(dimethylamino)methyl]-3-pyrrolidinol](/img/structure/B5422387.png)
![N-phenyl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5422401.png)
![2-(2-{[1-(2-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-6-methoxyphenoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B5422413.png)

![5-[4-(methylsulfonyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B5422426.png)
![5'-cyclohexyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B5422440.png)
